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Compound of Interest

Compound Name: isoquinoline-1-carboxamide

Cat. No.: B073039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research landscape

surrounding isoquinoline-1-carboxamides. This class of compounds has emerged as a

versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities.

This document details their synthesis, mechanisms of action, and therapeutic potential, with a

focus on their roles as anti-inflammatory agents, PARP inhibitors, and antiviral compounds.

Further applications in oncology, neurodegenerative diseases, and cardiovascular conditions

are also explored.

Synthesis of Isoquinoline-1-Carboxamides
The synthesis of isoquinoline-1-carboxamides can be achieved through several established

chemical routes. A common and effective method involves the palladium-catalyzed

aminocarbonylation of 1-haloisoquinolines. This approach offers good yields and tolerates a

variety of functional groups on the amine nucleophile.

Experimental Protocol: Palladium-Catalyzed
Aminocarbonylation
This protocol describes a general procedure for the synthesis of N-substituted isoquinoline-1-
carboxamides from 1-iodoisoquinoline.

Materials:
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1-iodoisoquinoline

Amine (R-NH2)

Palladium(II) acetate (Pd(OAc)2)

Triphenylphosphine (PPh3) or Xantphos

N,N-Dimethylformamide (DMF)

Carbon monoxide (CO) gas

Base (e.g., triethylamine, Et3N)

Anhydrous solvents and reagents

Schlenk flask and balloon with CO

Procedure:

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or

nitrogen), dissolve palladium(II) acetate (0.02 mmol) and the phosphine ligand (PPh3 or

Xantphos, 0.04 mmol) in anhydrous DMF (5 mL). Stir the mixture at room temperature for 15

minutes until a homogeneous solution is formed.

Reaction Setup: To the catalyst solution, add 1-iodoisoquinoline (1.0 mmol), the desired

amine (1.2 mmol), and the base (e.g., triethylamine, 2.0 mmol).

Carbonylation: Purge the flask with carbon monoxide gas and then maintain a CO

atmosphere using a balloon.

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir

for the required time (2-24 hours), monitoring the reaction progress by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with

ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired isoquinoline-1-
carboxamide.

Anti-inflammatory and Anti-migratory Activities
Certain isoquinoline-1-carboxamide derivatives have demonstrated potent anti-inflammatory

and anti-migratory properties, particularly in the context of neuroinflammation. A key example is

N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), which has been shown to

suppress inflammatory responses in microglial cells.[1]

Mechanism of Action: Inhibition of the MAPKs/NF-κB
Pathway
HSR1101 exerts its anti-inflammatory effects by modulating the Mitogen-Activated Protein

Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]

Lipopolysaccharide (LPS) stimulation of microglial cells typically leads to the phosphorylation

and activation of MAPKs (including ERK1/2, JNK, and p38), which in turn promotes the

phosphorylation and degradation of IκBα. This releases the NF-κB p65 subunit, allowing it to

translocate to the nucleus and induce the transcription of pro-inflammatory genes such as TNF-

α, IL-6, iNOS, and COX-2.[2] HSR1101 has been shown to inhibit the phosphorylation of

MAPKs and IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-

inflammatory gene expression.[1]
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Figure 1: HSR1101 Inhibition of the MAPKs/NF-κB Pathway.
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Quantitative Data: Anti-inflammatory Activity
Compound Target/Assay Cell Line IC50 / Activity Reference

HSR1101 NO production
LPS-stimulated

BV2 microglia

Potent

suppression
[1]

HSR1101 TNF-α release
LPS-stimulated

BV2 microglia

Potent

suppression
[1]

HSR1101 IL-6 release
LPS-stimulated

BV2 microglia

Potent

suppression
[1]

Experimental Protocol: Western Blot for MAPKs/NF-κB
Pathway Analysis
This protocol outlines the general steps for assessing the phosphorylation status of MAPKs

and the nuclear translocation of NF-κB p65.[3]

1. Cell Culture and Treatment:

Culture BV2 microglial cells in appropriate media.

Pre-treat cells with various concentrations of the isoquinoline-1-carboxamide for 1 hour.

Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 30 minutes for MAPK

phosphorylation, 1 hour for p65 translocation).

2. Protein Extraction:

For total protein (MAPKs): Lyse cells in RIPA buffer containing protease and phosphatase

inhibitors.

For nuclear/cytoplasmic fractionation (NF-κB): Use a commercial nuclear and cytoplasmic

extraction kit according to the manufacturer's instructions.

3. Protein Quantification:

Determine the protein concentration of the lysates using a BCA or Bradford assay.
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4. SDS-PAGE and Western Blotting:

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-

JNK, total-JNK, phospho-p38, total-p38, p65, and a loading control (e.g., β-actin for total

lysates, Lamin B1 for nuclear fractions) overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

Quantify band intensities using densitometry software.

Normalize the phosphorylated protein levels to the total protein levels.

Normalize the nuclear p65 levels to the nuclear loading control.

PARP Inhibition
Isoquinoline-1-carboxamide derivatives have been extensively investigated as inhibitors of

Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[4] PARP

inhibitors have shown significant promise as anticancer agents, particularly in tumors with

deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Mechanism of Action: PARP Trapping
The primary mechanism of action of many PARP inhibitors, including those based on the

isoquinoline-1-carboxamide scaffold, is not just the catalytic inhibition of the enzyme but also

the "trapping" of PARP1 and PARP2 on DNA at sites of single-strand breaks.[5][6][7] This

trapped PARP-DNA complex is highly cytotoxic as it can obstruct DNA replication, leading to
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the formation of double-strand breaks that are lethal to cancer cells with compromised DNA

repair pathways.[5][8]
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Figure 2: Mechanism of PARP Inhibition and Trapping.

Quantitative Data: PARP Inhibition
Compound Series PARP1 IC50 (nM) PARP2 IC50 (nM) Reference

1-Oxo-3,4-

dihydroisoquinoline-4-

carboxamides

156 (for compound 3l)
70.1 (for compound

3l)
[4]

5-

Benzamidoisoquinolin

-1-ones

- - [9]

Dihydroisoquinolone

1a
13,000 800 [4]

Isoquinolone 1b 9,000 150 [4]

Benzamido

isoquinolone 2
13,900 1,500 [4]

Experimental Protocol: PARP Activity Assay
A common method to assess PARP activity is a colorimetric or chemiluminescent assay that

measures the incorporation of biotinylated NAD+ into histone proteins.

1. Plate Preparation:

Coat a 96-well plate with histone proteins.

Wash the plate to remove unbound histones.

Block the wells to prevent non-specific binding.

2. Enzymatic Reaction:

Prepare a reaction mixture containing PARP enzyme, activated DNA (to stimulate the

enzyme), and biotinylated NAD+.
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Add various concentrations of the isoquinoline-1-carboxamide inhibitor to the wells.

Initiate the reaction by adding the PARP enzyme.

Incubate at room temperature for 1 hour.

3. Detection:

Wash the plate to remove unincorporated biotinylated NAD+.

Add streptavidin-HRP conjugate and incubate.

Wash the plate again.

Add a colorimetric or chemiluminescent HRP substrate.

Measure the absorbance or luminescence using a plate reader.

4. Data Analysis:

Calculate the percentage of PARP inhibition for each inhibitor concentration relative to the

no-inhibitor control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Antiviral Activity
Isoquinoline-1-carboxamide and related isoquinolone derivatives have also been identified

as potential antiviral agents, particularly against influenza viruses.[10]

Mechanism of Action: Inhibition of Viral Polymerase
Studies have indicated that these compounds can inhibit the replication of influenza A and B

viruses by targeting the viral RNA-dependent RNA polymerase (RdRp).[4][10] Time-of-addition

experiments have shown that the inhibitory effect occurs at the viral genome replication step,

rather than at viral entry or release.[4]
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Figure 3: Inhibition of Influenza Virus Replication Cycle.
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Quantitative Data: Antiviral Activity
Compound Virus Strain EC50 (µM) CC50 (µM) Reference

Compound 1
Influenza A and

B
0.2 - 0.6 39.0 [10]

Compound 21
Influenza A and

B
9.9 - 18.5 > 300 [10]

Experimental Protocol: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the

formation of viral plaques by 50% (EC50).

1. Cell Seeding:

Seed a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well or 12-well

plates.

2. Virus Dilution and Infection:

Prepare serial dilutions of the influenza virus stock.

Infect the MDCK cell monolayers with a specific multiplicity of infection (MOI).

3. Compound Treatment:

After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium

containing various concentrations of the isoquinoline-1-carboxamide derivative.

4. Incubation:

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

5. Plaque Visualization and Counting:

Fix the cells with a solution such as 4% paraformaldehyde.
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Stain the cells with crystal violet. The plaques will appear as clear zones where the cells

have been lysed by the virus.

Count the number of plaques in each well.

6. Data Analysis:

Calculate the percentage of plaque reduction for each compound concentration compared to

the untreated virus control.

Determine the EC50 value by plotting the percentage of plaque reduction against the

logarithm of the compound concentration.

Other Therapeutic Areas
The versatile scaffold of isoquinoline-1-carboxamide has shown promise in other therapeutic

areas as well.

Anticancer Activity
Beyond PARP inhibition, isoquinoline-1-carboxamide derivatives have demonstrated broader

anticancer activities. For example, certain compounds have shown potent antiproliferative

effects against various cancer cell lines, including pancreatic, lung, prostate, and leukemia

models, with IC50 values in the low nanomolar range.[11]

Quantitative Data: Anticancer Activity

Compound Cancer Cell Line IC50 (nM) Reference

HCT-13
Pancreatic, SCLC,

Prostate, Leukemia
low-to-mid nanomolar [11]

Neuroprotective Effects
Isoquinoline alkaloids have been investigated for their neuroprotective properties in the context

of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Their

mechanisms of action include reducing oxidative stress, inhibiting neuroinflammation, and
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modulating neurotransmitter systems. Further research into specific isoquinoline-1-
carboxamide derivatives for these indications is warranted.

Cardiovascular Effects
Some isoquinoline derivatives have been reported to have cardiovascular effects, including

vasorelaxant properties.[2] This suggests a potential for developing isoquinoline-1-
carboxamides for the treatment of cardiovascular diseases, although this area remains less

explored compared to oncology and inflammation.

This technical guide provides a foundational understanding of the research on isoquinoline-1-
carboxamides. The detailed protocols and compiled data serve as a valuable resource for

researchers aiming to explore and expand upon the therapeutic potential of this promising

class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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